molecular formula C14H12O3 B1280318 Benzyl phenyl carbonate CAS No. 28170-07-2

Benzyl phenyl carbonate

Cat. No. B1280318
CAS RN: 28170-07-2
M. Wt: 228.24 g/mol
InChI Key: SNGLYCMNDNOLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865863B2

Procedure details

Benzyl alcohol (10.8 g, 100.0 mol) was dissolved in 100 mL of CH2Cl2. The solution was cooled down to 0° C. and phenyl chloroformate (15.7 g, 100 mol) was slowly added dropwise. The solution was stirred at RT overnight. Addition of 100 mL of H2O was followed by 2× washes with 100 mL of 2M H2SO4 each time. The organic phase was separated off and dried over Na2SO4. The solvent was removed in vacuo to obtain a colorless liquid (22.5 g, 99%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:11].O.OS(O)(=O)=O>C(Cl)Cl>[C:10](=[O:11])([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(OCC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.